AZD4573

Vue d'ensemble

Description

AZD4573 est un inhibiteur hautement sélectif et puissant de la kinase cycline-dépendante 9 (CDK9). La CDK9 est un régulateur de la transcription et une cible thérapeutique potentielle pour divers cancers. This compound a montré un potentiel significatif dans des études précliniques, en particulier dans les hémopathies malignes, en induisant l'apoptose et la mort cellulaire subséquente dans les cellules cancéreuses .

Applications De Recherche Scientifique

AZD4573 has a wide range of scientific research applications, particularly in the fields of:

Chemistry: Used as a tool compound to study CDK9 inhibition and its effects on transcriptional regulation.

Biology: Employed in research to understand the role of CDK9 in cell cycle regulation and apoptosis.

Medicine: Investigated as a potential therapeutic agent for treating hematologic malignancies, including acute myeloid leukemia and multiple myeloma.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

Mécanisme D'action

Target of Action

AZD4573 is a highly potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target for many cancers .

Mode of Action

This compound works by inhibiting CDK9, which in turn regulates the elongation of transcription through phosphorylation of RNA polymerase II (pSer2-RNAPII) . The inhibition of CDK9 by this compound is transient, providing a mechanism to indirectly down-modulate key cell survival proteins such as Mcl-1 .

Biochemical Pathways

The short-term inhibition of CDK9 results in the selective downregulation of genes with short-lived transcripts and labile proteins, including the anti-apoptotic protein Mcl-1 . This leads to a rapid dose- and time-dependent decrease in pSer2-RNAPII with a concomitant loss of Mcl-1 and MYC mRNA and protein .

Pharmacokinetics

This compound has a short pharmacokinetic (PK) half-life . It is suitable for intravenous administration and is designed for transient target engagement . The free concentration of this compound that results in half-maximal inhibition of pSer2-RNAPII production rate was estimated to be in the range of 11-21 nM .

Result of Action

The action of this compound leads to the induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which this compound induces cell death in tumor cells . This pharmacodynamic (PD) response was also observed in vivo, leading to regressions in both subcutaneous tumor xenografts and disseminated models .

Analyse Biochimique

Biochemical Properties

AZD4573 interacts with CDK9, a serine/threonine kinase, which regulates transcription elongation by phosphorylating RNA polymerase II at serine 2 . The inhibition of CDK9 by this compound results in the downregulation of short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .

Cellular Effects

This compound has been shown to induce rapid cell death across a diverse panel of hematologic cancer cell lines . It causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK9, leading to the suppression of MCL-1 and induction of apoptosis in hematologic cancer cells . This is achieved through the downregulation of multiple oncoproteins such as MYC, Mcl-1, JunB, PIM3, and deregulation of phosphoinotiside-3 kinase (PI3K) and senescence pathways .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. It demonstrates rapid induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which this compound induces cell death in tumor cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has shown antitumor effects associated with transient CDK9 inhibition in leukemia and lymphoma preclinical models . The study of these dosage effects is crucial for understanding the therapeutic window of this compound.

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the regulation of transcription elongation. By inhibiting CDK9, this compound modulates the expression of genes with short-lived transcripts and labile proteins .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the nucleus where it can interact with CDK9 and influence the transcription of genes .

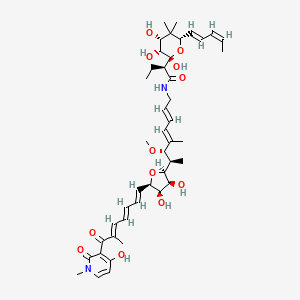

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'AZD4573 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage subséquent. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions chimiques qui garantissent une haute sélectivité et une forte puissance contre la CDK9 .

Méthodes de production industrielle

La production industrielle d'this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprendrait l'utilisation de techniques avancées de génie chimique et de mesures rigoureuses de contrôle de la qualité pour produire le composé à l'échelle commerciale .

Analyse Des Réactions Chimiques

Types de réactions

AZD4573 subit principalement des réactions typiques des inhibiteurs de petites molécules, notamment :

Oxydation : Le composé peut subir un métabolisme oxydatif dans le foie.

Réduction : Des réactions de réduction peuvent se produire dans des conditions spécifiques, bien que moins courantes.

Substitution : Diverses réactions de substitution peuvent être utilisées lors de sa synthèse pour introduire des groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse d'this compound comprennent des solvants organiques, des catalyseurs et des réactifs spécifiques pour l'introduction de groupes fonctionnels. Les conditions exactes dépendent de l'étape spécifique de la voie de synthèse .

Principaux produits formés

Le principal produit formé par la synthèse d'this compound est l'ingrédient pharmaceutique actif (API) final lui-même. Les sous-produits et les intermédiaires sont généralement éliminés par des étapes de purification .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la CDK9 et ses effets sur la régulation de la transcription.

Biologie : Employé dans la recherche pour comprendre le rôle de la CDK9 dans la régulation du cycle cellulaire et l'apoptose.

Médecine : Investigué comme agent thérapeutique potentiel pour le traitement des hémopathies malignes, notamment la leucémie aiguë myéloïde et le myélome multiple.

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la CDK9, qui régule l'élongation de la transcription par phosphorylation de l'ARN polymérase II. Cette inhibition conduit à la régulation négative des protéines de courte durée de vie telles que MCL-1, BFL-1 et c-MYC, qui sont cruciales pour la survie cellulaire. L'épuisement de ces protéines induit l'apoptose dans les cellules cancéreuses, faisant d'this compound un agent antitumoral puissant .

Comparaison Avec Des Composés Similaires

Composés similaires

AZD5991 : Un autre inhibiteur ciblant MCL-1, souvent utilisé en combinaison avec AZD4573 pour une activité antitumorale accrue.

Flavopiridol : Un inhibiteur de la CDK de première génération utilisé comme composé de référence dans la recherche.

Composés naturels : FL_72 et PH_435 ont montré un potentiel comme inhibiteurs de la CDK9 dans des études de criblage virtuel

Unicité

This compound se distingue par sa haute sélectivité et sa forte puissance contre la CDK9, conduisant à une induction rapide de l'apoptose dans les modèles de cancer hématologique. Sa capacité à réguler négativement les protéines de survie clés comme MCL-1 en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

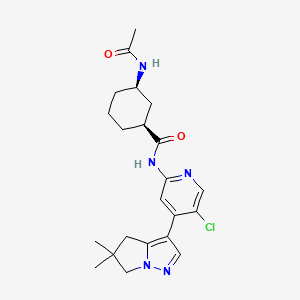

IUPAC Name |

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIWDYSJSPOOAR-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2057509-72-3 | |

| Record name | AZD-4573 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4573 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

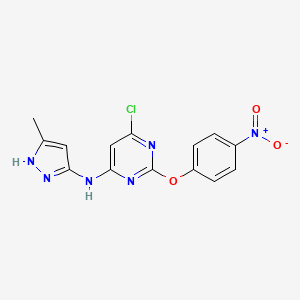

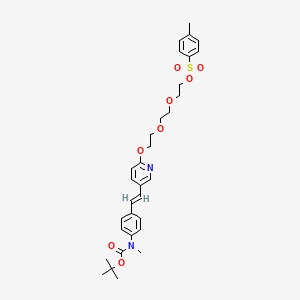

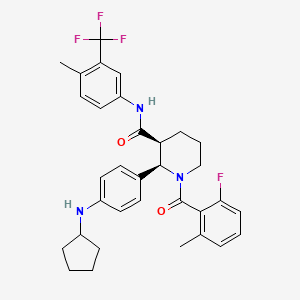

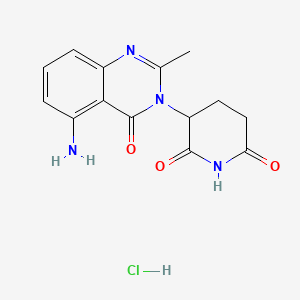

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)